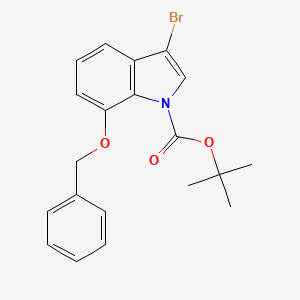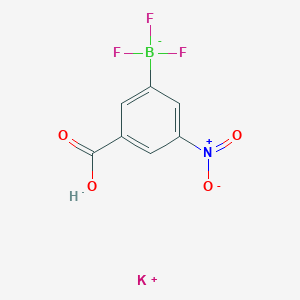
Methyl 2-bromo-5-fluoropyridine-4-carboxylate
Descripción general
Descripción
Methyl 2-bromo-5-fluoropyridine-4-carboxylate (MBFPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyridine family, and has a unique structure that makes it a useful tool in research.
Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
Methyl 2-bromo-5-fluoropyridine-4-carboxylate plays a critical role in the synthesis of complex organic compounds. Hirokawa et al. (2000) demonstrated its use in synthesizing a potent dopamine and serotonin receptor antagonist (Hirokawa, Horikawa, & Kato, 2000). Another example is its application in the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, as outlined by Shi Qunfeng et al. (2012) (Shi Qunfeng, Z. Weiwei, Zhou Heng, Li Xiangchao, & Mao Zhenmin, 2012).
Radiosynthesis in Medical Imaging
Pauton et al. (2019) explored the use of 2-bromo-5-[18F]fluoropyridine, derived from methyl 2-bromo-5-fluoropyridine-4-carboxylate, in the radiosynthesis of 2-amino-5-[18F]fluoropyridines for potential applications in medical imaging (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Organic Process Research and Development
Boros et al. (2007) described a scalable synthesis involving methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, indicating the versatility of methyl 2-bromo-5-fluoropyridine-4-carboxylate in organic process research and development (Boros, Burova, Erickson, Johns, Koble, Kurose, Sharp, Tabet, Thompson, & Toczko, 2007).
Versatile Synthesis of Fluoropyridines
Sutherland and Gallagher (2003) demonstrated its utility in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing its significance in creating fluorinated compounds with diverse applications (Sutherland & Gallagher, 2003).
Ligand Synthesis for Metal Complexation
Charbonnière, Weibel, and Ziessel (2001) used it in the synthesis of tridentate ligands for complexing with lanthanide(III) cations, highlighting its importance in inorganic chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, an application that underscores the potential of methyl 2-bromo-5-fluoropyridine-4-carboxylate in sustainable chemistry and green technology (Feng, Huang, Liu, & Wang, 2010).
Propiedades
IUPAC Name |
methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNRIWFYBDWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673237 | |
| Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885588-14-7 | |
| Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)
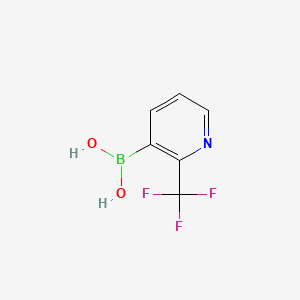
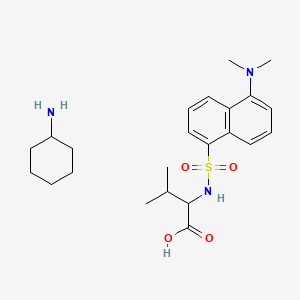
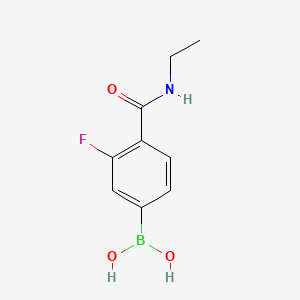

![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)
![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)
![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)

